molecular formula C14H11FN2OS B184967 N-benzoyl-N'-(4-fluorophenyl)thiourea CAS No. 399-07-5

N-benzoyl-N'-(4-fluorophenyl)thiourea

Cat. No.: B184967
CAS No.: 399-07-5
M. Wt: 274.32 g/mol
InChI Key: FPBYQPBSPJYQJD-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(4-fluorophenyl)thiourea is an organic compound with the molecular formula C14H11FN2OS. It is a derivative of thiourea, where the hydrogen atoms are replaced by a benzoyl group and a 4-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzoyl-N’-(4-fluorophenyl)thiourea can be synthesized through the reaction of benzoyl chloride with 4-fluoroaniline in the presence of a base, followed by the addition of thiourea. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol .

Industrial Production Methods

Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives. These products are of interest for their potential biological and chemical properties .

Scientific Research Applications

Anticancer Activity

N-benzoyl-N'-(4-fluorophenyl)thiourea has shown promising results as an anticancer agent:

  • Mechanism of Action : The compound inhibits the Sirtuin1 enzyme (SIRT1), leading to the overexpression of the p53 gene, which regulates apoptosis and cell cycle progression. This mechanism promotes cancer cell death .
  • Cytotoxicity Studies : In silico studies have indicated significant cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., MCF-7 and T47D) and others .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key proteins involved in cancer progression, enhancing its potential as a therapeutic candidate .

Broader Biological Applications

Beyond oncology, thiourea derivatives exhibit diverse biological activities:

  • Antimicrobial Properties : Some studies have explored the antimicrobial potential of related thiourea compounds against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting their utility in combating infections .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it relevant in developing treatments for various diseases beyond cancer .

Industrial Applications

This compound also has implications in industrial chemistry:

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules with potential applications in pharmaceuticals and materials science.
  • Material Development : The compound can be utilized in creating polymers and coatings with tailored properties, showcasing its versatility beyond medicinal applications .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on HER2-positive breast cancer cells. Results indicated that it exhibited significant cytotoxicity with an IC50 value lower than conventional chemotherapeutics like hydroxyurea, suggesting its potential as a more effective treatment option .

Case Study 2: Molecular Docking Insights

Research employing molecular docking techniques revealed that this compound binds effectively to target proteins involved in cancer cell survival pathways. This binding affinity correlates with its observed cytotoxic effects, providing a basis for further development as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(4-fluorophenyl)thiourea involves the inhibition of the Sirtuin1 enzyme (SIRT1). This inhibition leads to the overexpression of the p53 gene, which is responsible for the negative regulation of the cell cycle. By modulating these molecular targets and pathways, the compound exerts its anticancer effects .

Comparison with Similar Compounds

N-benzoyl-N’-(4-fluorophenyl)thiourea is similar to other thiourea derivatives, such as:

The uniqueness of N-benzoyl-N’-(4-fluorophenyl)thiourea lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities .

Biological Activity

N-benzoyl-N'-(4-fluorophenyl)thiourea is an organic compound with notable biological activity, particularly in the field of cancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H11FN2OSC_{14}H_{11}FN_2OS. It is a derivative of thiourea, characterized by the presence of a benzoyl group and a 4-fluorophenyl moiety. The compound's structure is crucial for its biological activity, influencing its interaction with various molecular targets.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of Sirtuin1 (SIRT1) . This inhibition leads to the overexpression of the p53 gene , which plays a critical role in regulating the cell cycle and promoting apoptosis in cancer cells. By modulating these pathways, the compound demonstrates potential as an anticancer agent .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound, revealing significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50 (µM) Mechanism Reference
MCF-70.64Induction of apoptosis and inhibition of NF-kB
SW480 (Colon)1.5Pro-apoptotic activity and IL-6 inhibition
PC3 (Prostate)7.6Induction of late apoptosis
K-562 (Leukemia)2.0Reduction in cell viability

These results indicate that this compound has a potent cytotoxic effect on multiple cancer types, outperforming traditional chemotherapeutics like doxorubicin and cisplatin in some cases.

Case Studies

  • MCF-7 Breast Cancer Cells : In a study focusing on HER-2 overexpressing MCF-7 cells, this compound demonstrated enhanced cytotoxicity compared to standard treatments, with an IC50 value of 0.64 mM . The compound was found to increase HER-2 expression while inhibiting NF-kB activation, resulting in reduced cell proliferation.
  • Colon Cancer Models : Research indicated that this compound induced apoptosis in colon cancer cell lines SW480 and SW620, with IC50 values as low as 1.5 µM. The study highlighted its ability to significantly decrease IL-6 levels, further contributing to its anticancer efficacy .

Additional Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Effects : Preliminary studies suggest that thiourea derivatives exhibit antimicrobial properties against various pathogens, although specific data on this compound is limited .
  • CNS Activity : Some derivatives have shown potential as central nervous system depressants, indicating a broader pharmacological profile .

Properties

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBYQPBSPJYQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356948
Record name N-benzoyl-N'-(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-07-5
Record name NSC68301
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzoyl-N'-(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-benzoyl-N'-(4-fluorophenyl)thiourea
N-benzoyl-N'-(4-fluorophenyl)thiourea
N-benzoyl-N'-(4-fluorophenyl)thiourea
N-benzoyl-N'-(4-fluorophenyl)thiourea
N-benzoyl-N'-(4-fluorophenyl)thiourea
N-benzoyl-N'-(4-fluorophenyl)thiourea

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